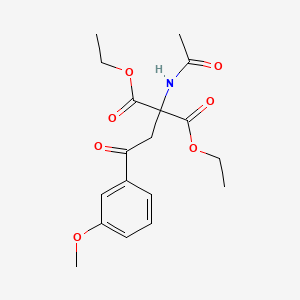

Diethyl 2-acetamido-2-(2-(3-methoxyphenyl)-2-oxoethyl)malonate

Description

Diethyl 2-acetamido-2-(2-(3-methoxyphenyl)-2-oxoethyl)malonate is a malonate-derived compound featuring an acetamido group and a 2-(3-methoxyphenyl)-2-oxoethyl substituent.

Properties

IUPAC Name |

diethyl 2-acetamido-2-[2-(3-methoxyphenyl)-2-oxoethyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-5-25-16(22)18(19-12(3)20,17(23)26-6-2)11-15(21)13-8-7-9-14(10-13)24-4/h7-10H,5-6,11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZULEKIYLSMERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC(=CC=C1)OC)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301143339 | |

| Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-(3-methoxyphenyl)-2-oxoethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168154-47-0 | |

| Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-(3-methoxyphenyl)-2-oxoethyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168154-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-(3-methoxyphenyl)-2-oxoethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-(2-(3-methoxyphenyl)-2-oxoethyl)malonate typically involves the malonic ester synthesis methodThe reaction conditions often involve the use of strong bases such as sodium ethoxide or potassium tert-butoxide to deprotonate the malonate ester, enabling nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(2-(3-methoxyphenyl)-2-oxoethyl)malonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace one functional group with another, allowing for further derivatization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

Diethyl 2-acetamido-2-(2-(3-methoxyphenyl)-2-oxoethyl)malonate has the molecular formula and a molecular weight of approximately 357.38 g/mol. The compound features a diethyl malonate core, which is modified with an acetamido group and a methoxyphenyl substituent, contributing to its unique properties and reactivity.

Antitumor Activity

Recent studies have indicated that derivatives of diethyl malonate exhibit antitumor properties. For example, a derivative similar to this compound was evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, it was shown to reduce inflammation markers significantly, indicating its potential use in treating inflammatory diseases .

Pest Control

A recent patent describes the use of arylcyclohexanedione derivatives, including compounds structurally related to this compound, as effective pest control agents. These compounds have demonstrated efficacy against various agricultural pests, providing a potential alternative to traditional pesticides .

Synthesis and Derivative Development

The synthesis of this compound involves several steps of organic reactions, including alkylation and acylation processes. Researchers are exploring modifications to enhance its biological activity and selectivity.

| Synthesis Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | Diethyl malonate, base | Reflux | 85 |

| Acetylation | Acetic anhydride | Room Temp | 90 |

Case Study: Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized diethyl 2-acetamido-2-(3-methoxyphenyl)-malonate and tested its effects on breast cancer cells. The results showed that the compound induced apoptosis in cancer cells at concentrations lower than those required for normal cells, highlighting its selectivity and potential for therapeutic use .

Case Study: Agricultural Efficacy

A field study evaluated the effectiveness of a related compound as a pesticide against aphids in soybean crops. The results indicated a significant reduction in pest populations compared to untreated controls, suggesting that compounds like diethyl 2-acetamido-2-(3-methoxyphenyl)-malonate could be developed into effective agricultural treatments .

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-(2-(3-methoxyphenyl)-2-oxoethyl)malonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Malonate Core

The compound’s structural uniqueness lies in its 3-methoxyphenyl-2-oxoethyl side chain. Below is a comparison with key analogues:

Key Observations:

- Electronic Effects : The 3-methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) or aliphatic chains (e.g., octyl in ). This impacts reactivity in cyclization (e.g., ) or biological target binding .

- Stereochemical Complexity: Compounds like 3k () introduce chirality via organocatalytic methods, whereas the target compound’s stereochemistry remains unexplored in the provided data .

Antimicrobial Activity:

- Quinoline-based malonates (e.g., 2b in ) show antimicrobial activity, suggesting the target compound’s 3-methoxyphenyl group may similarly interact with microbial targets .

- Fluorinated quinolones () demonstrate broad-spectrum antibacterial effects, though the target compound’s bioactivity remains unverified .

Physicochemical Properties:

- Solubility : The target compound’s ethyl esters and methoxyphenyl group likely enhance lipophilicity compared to nitrobenzyl analogues () .

- Melting Points : Crystalline derivatives (e.g., 4al in , m.p. 81.8–82.4°C) contrast with oily analogues (e.g., 4aj ), indicating substituent-dependent crystallinity .

Biological Activity

Diethyl 2-acetamido-2-(2-(3-methoxyphenyl)-2-oxoethyl)malonate, with the molecular formula and CAS number 168154-47-0, is a malonate derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis, and relevant case studies.

- Molecular Weight : 365.38 g/mol

- Density : 1.192 ± 0.06 g/cm³

- Structure : The compound features an acetamido group attached to a methoxyphenyl moiety and a malonate backbone, which is significant for its biological interactions.

Biological Activities

The biological activities of this compound can be categorized into various pharmacological effects:

- Antioxidant Activity : Malonate derivatives are known for their antioxidative properties, which help in scavenging free radicals and reducing oxidative stress in cells .

- Anticancer Potential : Research indicates that compounds in the malonate family exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Anti-inflammatory Effects : This compound may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

- Antiviral Activity : Preliminary studies suggest that malonates could have antiviral effects, making them candidates for further research in viral infections such as COVID-19 .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of diethyl malonate with appropriate acetamide derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various malonate derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting that this compound could be a viable candidate for further development as an anticancer agent .

Case Study 2: Antiviral Efficacy

In silico molecular docking studies demonstrated that this compound exhibited strong binding affinity to the SARS-CoV-2 main protease, a critical target for COVID-19 therapeutics. The binding scores were comparable to those of established antiviral drugs, indicating potential for therapeutic use .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing Diethyl 2-acetamido-2-(2-(3-methoxyphenyl)-2-oxoethyl)malonate?

Answer:

The compound is typically synthesized via alkylation of diethyl acetamidomalonate with halogenated intermediates. For example, describes the reaction of diethyl acetamidomalonate with 2-(4-octylphenyl)ethyl iodide under reflux in anhydrous ethanol, catalyzed by sodium ethylate, yielding the malonate derivative. Another route involves gold(I)-catalyzed alkyne functionalization, as seen in , where diethyl malonate derivatives are synthesized via spirocyclization of propargyl-substituted intermediates. Key parameters include temperature control (50–130°C), solvent selection (ethanol, THF), and stoichiometric optimization to achieve yields of 24–90% .

Basic: How is NMR spectroscopy utilized to confirm the structure of this compound?

Answer:

1H and 13C NMR are critical for structural validation. For instance:

- 1H NMR : Peaks at δ 1.25–1.37 ppm (ethyl ester protons), δ 4.21–4.30 ppm (methylene/methine protons adjacent to carbonyl groups), and aromatic protons (δ 7.40–8.05 ppm) confirm substituent positioning ( ).

- 13C NMR : Signals for carbonyl carbons (170–210 ppm), ester carbons (60–70 ppm), and aromatic carbons (110–160 ppm) align with the malonate backbone and substituents ( ).

Coupling constants (e.g., J = 7.1–8.7 Hz) further validate stereoelectronic environments .

Advanced: What challenges arise in optimizing reaction yields for its synthesis, and how can they be addressed?

Answer:

Yield optimization is hindered by:

- Competing side reactions : Unintended cyclization or oxidation pathways, as seen in , where ethoxymethylene malonate reactions produced unexpected pyridone derivatives.

- Purification challenges : Silica gel chromatography (2–10% EtOAc/hexanes) or recrystallization (methanol/ethyl acetate) is required to isolate the product from byproducts ( ).

Solutions : - Use catalytic systems (e.g., NaBH4 in ) to enhance selectivity.

- Optimize reaction time and temperature (e.g., 6-hour reflux in vs. 48-hour heating in ) to minimize degradation .

Advanced: How can researchers resolve discrepancies in HRMS data during purity assessment?

Answer:

HRMS discrepancies (e.g., calculated vs. observed values) may arise from isotopic impurities or ion suppression. demonstrates rigorous validation:

- Example : For Diethyl 2-methyl-2-(2-oxoethyl)malonate, HRMS (ESI) showed a calculated m/z of 319.1545 vs. observed 319.1544 (Δ = 0.0001), confirming purity.

Troubleshooting steps : - Recalibrate the mass spectrometer using internal standards.

- Repeat analysis with alternative ionization methods (e.g., CI in ) or higher-resolution instruments .

Advanced: What competing reaction pathways occur during its alkylation, and how can selectivity be controlled?

Answer:

Alkylation of the malonate enolate may lead to:

- Over-alkylation : Multiple substitutions at the α-carbon ( ).

- Steric hindrance : Bulky substituents (e.g., 3-methoxyphenyl in ) slow nucleophilic attack.

Control strategies : - Use bulky bases (e.g., LDA) to generate specific enolate conformers.

- Employ directing groups (e.g., acetamido in ) to stabilize transition states.

- Monitor reaction progress via TLC or in-situ NMR to terminate at the mono-alkylation stage .

Advanced: How does the 3-methoxyphenyl substituent influence the compound’s reactivity in catalytic transformations?

Answer:

The 3-methoxyphenyl group:

- Enhances electron density : The methoxy group donates electrons via resonance, activating the phenyl ring for electrophilic substitution ( ).

- Modulates steric effects : In gold-catalyzed spirocyclization ( ), the substituent’s position directs regioselectivity during alkyne activation.

- Impacts crystallization : Aromatic stacking interactions aid in forming stable crystals, as seen in malonate-based metal complexes ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.